molecular formula C10H22NO7PS B1663993 Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate CAS No. 470-94-0

Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate

Cat. No. B1663993
CAS RN: 470-94-0
M. Wt: 331.33 g/mol
InChI Key: PXPPTYPWWLDKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

217-AO is the tertiary analogue of Phospholine --- a quaternary cholinesterase inhibitor.

Scientific Research Applications

Pharmacological Studies

A study by Aquilonius, Fredriksson, and Sundwall (1964) investigated organophosphorus anticholinesterases, including diethoxy-(2-dimethylaminoethylthio)phosphine oxide. They focused on its acute toxicity and effects on blood pressure, heart rate, and neuromuscular transmission in animals. The sulfur-containing compounds, including this phosphine oxide, showed higher toxicity than their oxygen analogs, acting like potent cholinesterase inhibitors (Aquilonius, Fredriksson, & Sundwall, 1964).

Organometallic Chemistry

Cavinato and Toniolo (1993) discussed the synthesis of dimethyl carbonate via carbonylation of methyl alcohol, involving methoxycarbonyl complexes of palladium(II), potentially relevant to the synthesis processes involving phosphine oxides (Cavinato & Toniolo, 1993).

Synthesis and Properties

Maier (1991) reported on the synthesis, physical, and spectroscopic properties of various aminomethyl-dimethyl or diethylphosphine oxides, which could include derivatives similar to diethoxy-(2-dimethylaminoethylthio)phosphine oxide. Their findings contribute to the understanding of the chemical behavior and potential applications of these compounds (Maier, 1991).

Catalytic Applications

Schröder et al. (2014) synthesized secondary phosphine oxide–gold(I) complexes and explored their use in homogeneous catalysis, highlighting the potential of phosphine oxide derivatives in catalytic processes (Schröder et al., 2014).

Chemical Synthesis and Reactivity

Viktorov, Gurzhiy, and Dogadina (2021) studied reactions involving phosphorylmethylene oxazoles, which could be relevant to understanding the reactivity of compounds like diethoxy-(2-dimethylaminoethylthio)phosphine oxide in organic synthesis (Viktorov, Gurzhiy, & Dogadina, 2021).

properties

CAS RN

470-94-0

Product Name

Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate

Molecular Formula

C10H22NO7PS

Molecular Weight

331.33 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanyl-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C8H20NO3PS.C2H2O4/c1-5-11-13(10,12-6-2)14-8-7-9(3)4;3-1(4)2(5)6/h5-8H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

PXPPTYPWWLDKPW-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3147-20-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

217-AO, AO 217

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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